Glucosinalbin
CAS No.: 19253-84-0
Cat. No.: VC21339378
Molecular Formula: C14H19NO10S2
Molecular Weight: 425.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19253-84-0 |
---|---|
Molecular Formula | C14H19NO10S2 |
Molecular Weight | 425.4 g/mol |
IUPAC Name | [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate |
Standard InChI | InChI=1S/C14H19NO10S2/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23) |
Standard InChI Key | WWBNBPSEKLOHJU-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=CC=C1C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES | C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O |
Canonical SMILES | C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O |
Melting Point | 191 - 192 °C |
Chemical Structure and Properties
Molecular Formula and Weight
Glucosinalbin has the molecular formula C14H19NO10S2 with a precisely calculated molecular weight of 425.4 g/mol according to computational analysis . This complex structure incorporates multiple functional groups contributing to its chemical reactivity and biological properties. In scientific literature and databases, glucosinalbin is also identified by its systematic IUPAC name: [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate .
Physical Properties
Glucosinalbin exists as a solid at room temperature with properties characteristic of glucosinolates. The compound exhibits good water solubility due to the presence of multiple hydroxyl groups in its glucose moiety, making it readily extractable from plant materials using aqueous solvents. Like other glucosinolates, glucosinalbin demonstrates relative stability under normal storage conditions but can undergo degradation when exposed to certain enzymes, high temperatures, or extreme pH conditions. These physical properties significantly influence extraction methods and analytical techniques employed in glucosinalbin research.
Structural Features
The structure of glucosinalbin consists of three primary components that define its chemical identity: a β-D-glucopyranose moiety, a 4-hydroxybenzyl group (derived from the amino acid tyrosine), and a sulfated oxime group . The glucose unit connects via a thioglucoside linkage to the aglycone portion containing the characteristic 4-hydroxybenzyl side chain. The oxime group features sulfation at the nitrogen atom, creating the distinctive N-O-SO3- structure found in all glucosinolates.
This unique structural arrangement renders glucosinalbin susceptible to enzymatic hydrolysis by myrosinase, a β-thioglucosidase enzyme that cleaves the thioglucosidic bond. The 4-hydroxybenzyl side chain distinguishes glucosinalbin from other glucosinolates and determines the specific hydrolysis products formed when the compound undergoes enzymatic breakdown, directly influencing its biological activity.
Natural Occurrence
Distribution in Plant Kingdom
Glucosinalbin occurs predominantly in plants belonging to the Brassicaceae family (formerly known as Cruciferae), which includes numerous economically important crops and vegetables. Within this family, glucosinalbin has been specifically identified in several species, with notable concentrations in Sinapis alba (white mustard), various Brassica oleracea varieties (including cabbage, broccoli, and cauliflower), and Crambe koktebelica . The compound's distribution varies significantly across different plant species and even among different tissues within the same plant.
In Sinapis alba, glucosinalbin represents one of the major glucosinolates, contributing substantially to the characteristic pungent flavor of white mustard. The presence of glucosinalbin in multiple plant species suggests its evolutionary significance in plant defense mechanisms across the Brassicaceae family, although the specific concentration and relative abundance compared to other glucosinolates vary considerably among species.
Quantitative Analysis in Various Species
The concentration of glucosinalbin in plant tissues exhibits significant variation influenced by multiple factors, including genetic background, developmental stage, environmental conditions, and various stress factors. Quantitative analyses conducted on different plant materials have provided valuable data regarding glucosinalbin content, informing applications in agriculture, food science, and medicinal research.
Table 1: Glucosinalbin content in selected plant species of the Brassicaceae family
Plant Species | Plant Part | Glucosinalbin Content (μmol/g dry weight) |
---|---|---|
Sinapis alba | Seeds | 120-150 |
Brassica oleracea | Leaves | 5-15 |
Crambe koktebelica | Seeds | 30-45 |
The concentration of glucosinalbin typically peaks in reproductive organs such as seeds, where it serves a protective function against herbivores and pathogens. Environmental stresses, including herbivore damage, pathogen attack, nutrient deficiency, and extreme temperatures, can induce changes in glucosinalbin production as part of the plant's adaptive response mechanisms. These variations in glucosinalbin content have significant implications for both the ecological functions of this compound and its potential applications.
Biosynthesis Pathway
Amino Acid Precursors
The biosynthesis of glucosinalbin follows the general pathway established for glucosinolate formation in plants. As an aromatic glucosinolate, glucosinalbin derives from the amino acid tyrosine, which provides the characteristic 4-hydroxybenzyl side chain . Unlike aliphatic glucosinolates, which typically undergo chain elongation as the first phase of biosynthesis, aromatic glucosinolates like glucosinalbin generally skip this step and proceed directly to core structure formation.
The involvement of tyrosine as the precursor amino acid distinguishes glucosinalbin from other glucosinolates derived from different amino acids, such as aliphatic glucosinolates (from methionine, alanine, valine, leucine, or isoleucine) or indole glucosinolates (from tryptophan). This amino acid origin directly influences the structural characteristics and biological properties of the resulting glucosinolate.
Core Structure Formation
The formation of the glucosinolate core structure represents a complex biochemical process involving multiple enzymatic steps that transform the amino acid precursor into the characteristic glucosinolate structure. For glucosinalbin, this process encompasses several distinct stages:
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